molecular formula C9H7NO2 B3280075 5-amino-1H-isochromen-1-one CAS No. 70758-25-7

5-amino-1H-isochromen-1-one

Cat. No.: B3280075
CAS No.: 70758-25-7
M. Wt: 161.16 g/mol
InChI Key: OFELFQJDRMOISA-UHFFFAOYSA-N
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Description

5-amino-1H-isochromen-1-one is a valuable synthetic building block belonging to the isochromene class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The isochromen-1-one (or isocoumarin) core structure is a planar, aromatic lactone that can be readily functionalized at various positions, allowing researchers to generate novel chemical space for investigating structure-activity relationships . While biological data for the specific 5-amino derivative may be limited, the broader class of isochromene derivatives has demonstrated significant research potential in various areas. These compounds are frequently investigated as antimicrobial , antioxidant , and anti-inflammatory agents . Some analogues also show promise in central nervous system (CNS) research and as antitumor agents . The mechanism of action for bioactive isocoumarins can involve interaction with enzyme active sites; for example, some act as prodrugs that are hydrolyzed by the esterase activity of enzymes like carbonic anhydrase, leading to the formation of active inhibitory species . The presence of the amino group at the 5-position makes this compound a particularly versatile intermediate for further synthetic elaboration, such as the creation of hybrid molecules or incorporation into larger, more complex structures for pharmacological evaluation . Researchers utilize this scaffold in the design and synthesis of novel compounds to explore new therapeutic targets and develop potential drug candidates. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-aminoisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFELFQJDRMOISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=COC2=O)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-isochromen-1-one typically involves the cyclization of homophthalic acid derivatives. One common method includes the condensation of homophthalic acid with ammonia or primary amines under acidic conditions. This reaction forms the isochromen-1-one core, which can then be further functionalized to introduce the amino group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This can include the use of catalysts, controlled reaction environments, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted isochromen-1-one derivatives.

Scientific Research Applications

5-Amino-1H-isochromen-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzyme activity. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Isochromen-1-one Derivatives

The isochromenone core allows diverse substitutions, leading to derivatives with distinct properties. Below is a comparative analysis of 5-amino-1H-isochromen-1-one and key analogues:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -NH₂ at C5 C₉H₇NO₂ 161.16 Research intermediate; solubility in DMSO; thermal stability
5-Bromo-1H-isochromen-1-one -Br at C5 C₉H₅BrO₂ 241.04 Halogenated analogue; used in Suzuki coupling reactions
3-((1,8-diethyl-1,3,4,9-tetrahydro-9-methylpyrano[3,4-b]indol-1-yl)methyl)-1H-isochromen-1-one Complex alkyl/indole substitution C₂₄H₂₆N₂O₂ 374.48 Etodolac analogue; potential anti-inflammatory applications
1-Arylisochromeno[3,4-d][1,2,3]triazol-5(1H)-ones Triazole-fused derivative Varies Varies Synthesized via cyclization of 3-amino-4-arylamino derivatives; structural diversity for drug discovery

Key Research Findings and Trends

Substituent-Driven Reactivity: The position and nature of substituents (e.g., -NH₂ vs. -Br) dictate reactivity pathways. Amino groups facilitate heterocyclic fusion, while halogens enable cross-coupling .

Thermal Stability: Amino-substituted isochromenones require low-temperature storage (-80°C for long-term), whereas brominated derivatives are less sensitive .

Biological Potential: While this compound lacks explicit activity data, structurally related triazolones and Etodolac analogues show promise in drug discovery .

Biological Activity

5-Amino-1H-isochromen-1-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an isochromene derivative characterized by the presence of an amino group at the 5-position. This structural feature enhances its reactivity and potential for functionalization, making it a valuable intermediate in organic synthesis and a promising candidate for various biological applications.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies indicate that derivatives of isochromene structures often possess significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

2. Anticancer Properties

  • Preliminary studies have suggested that this compound can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that promote cell survival and proliferation .

3. Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory properties, potentially modulating inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, thereby modulating enzyme activity. This mechanism is crucial in its antimicrobial and anticancer effects.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that alter cellular responses, particularly in cancerous cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several isochromene derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at micromolar concentrations. Further analysis revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .

Comparative Analysis with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundYesYesYes
Isochromen-1-oneModerateLimitedNo
Isoquinolin-1-oneYesModerateYes
IsocoumarinYesLimitedModerate

Q & A

Q. How can novel analytical methods (e.g., microfluidics, in situ spectroscopy) enhance the study of this compound’s reactivity?

  • Methodological Answer : Integrate microfluidic reactors with inline UV-Vis or Raman spectroscopy to monitor reaction kinetics in real time. Compare results with batch reactor data to identify mass/heat transfer limitations. Publish raw spectral datasets alongside processed results to foster transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1H-isochromen-1-one
Reactant of Route 2
5-amino-1H-isochromen-1-one

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